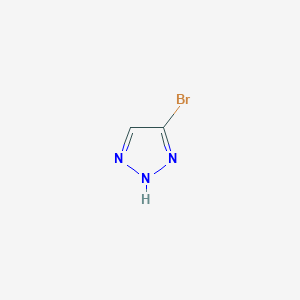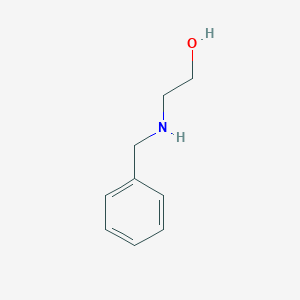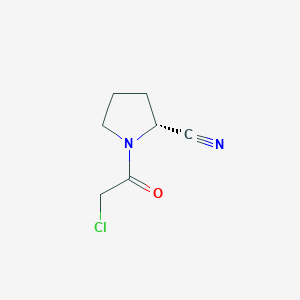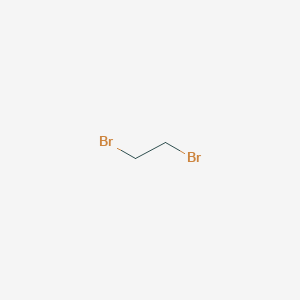
2-甲氧基吖啶-9-羧酸
描述
科学研究应用
RNA 激活和断裂:一种衍生物,9-氨基-6-氯-2-甲氧基吖啶,已被证明可以有效地激活 RNA 磷酸二酯键,以便镧系离子选择性地断裂 RNA。这表明在分子生物学和遗传学中具有潜在的应用 (Kuzuya 等人, 2002)。
药物-蛋白质结合研究:某些衍生物,如 9-(4'-羧基苯胺基)-6-氯-2-甲氧基吖啶,具有作为药物-蛋白质结合研究中的荧光探针的潜力,这在药物研究中可能很重要 (Ma, Hsu, & Luzzi, 1974)。
细胞成像:另一种衍生物,吖啶-9-基甲酯,已被证明作为一种用于细胞摄取和细胞成像的生物相容性剂,这在生物医学研究中至关重要 (Jana 等人, 2013)。
吖啶-肽库的合成:9-苯胺基吖啶-4-羧酸的一种新合成方法能够生成吖啶-肽库,有助于发现核酸配体 (Carlson & Beal, 2000)。
抗白血病活性:9-苯胺基吖啶的羧酰胺和衍生物显示出很高的抗白血病活性,表明它们在癌症治疗中的潜力 (Denny & Cain, 1978)。
抗寄生虫特性:7-取代的 9-氯和 9-氨基-2-甲氧基吖啶等衍生物对婴儿利什曼原虫表现出很强的抗寄生虫特性,靶向 DNA 代谢 (Di Giorgio 等人, 2003)。
DNA 碱基识别:DNA 碱基识别中的氢键研究表明,2-甲氧基-6-氯-9-氨基吖啶衍生物表现出序列特异性和与相邻鸟嘌呤的相互作用 (Gaugain 等人, 1981)。
属性
IUPAC Name |
2-methoxyacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOKVSIAUYBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacridine-9-carboxylic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

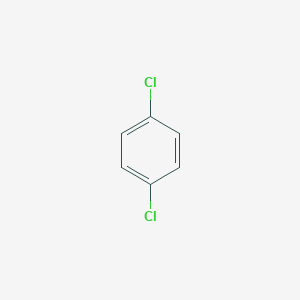
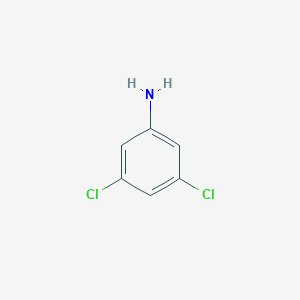
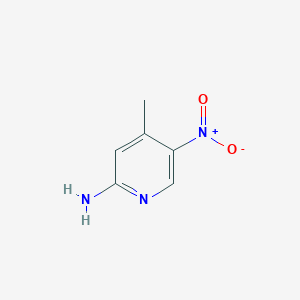

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
